molecular formula C9H15N3 B8680520 1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole

1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole

Cat. No. B8680520
M. Wt: 165.24 g/mol
InChI Key: QRNVBKOESBKXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1,5-dimethyl-3-pyrrolidin-3-ylpyrazole

InChI

InChI=1S/C9H15N3/c1-7-5-9(11-12(7)2)8-3-4-10-6-8/h5,8,10H,3-4,6H2,1-2H3

InChI Key

QRNVBKOESBKXME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2CCNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (50 mg, 0.19 mmol) in dry CH2Cl2 (1 mL) was added TFA (2 mL, 20% in CH2Cl2) at 0° C. The reaction mixture was stirred at room temperature for 3 h. TLC showed the disappearance of starting material. The reaction mixture was concentrated in vacuum to afford crude 1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole (33 mg, 91%), which was used for the next step without purified.
Name
3-(1,5-dimethyl-1H-pyrazol-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.